1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1936016-59-9
VCID: VC4316609
InChI: InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-11-20(22)9-12-21(13-10-20)17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H28N2O4
Molecular Weight: 360.454

1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester

CAS No.: 1936016-59-9

Cat. No.: VC4316609

Molecular Formula: C20H28N2O4

Molecular Weight: 360.454

* For research use only. Not for human or veterinary use.

1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester - 1936016-59-9

Specification

CAS No. 1936016-59-9
Molecular Formula C20H28N2O4
Molecular Weight 360.454
IUPAC Name 7-O-benzyl 1-O-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate
Standard InChI InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-11-20(22)9-12-21(13-10-20)17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Standard InChI Key FJWJGUPMZQPENQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a spirocyclic framework with two nitrogen atoms at positions 1 and 7 of the nonane ring, creating a rigid bicyclic system. The benzyl and tert-butyl ester groups at positions 7 and 1, respectively, enhance solubility and stability during synthetic applications . The spirojunction imposes conformational constraints, making it valuable for designing bioactive molecules with precise stereochemical requirements .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1936016-59-9
Molecular FormulaC20H28N2O4\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{4}
Molecular Weight360.45 g/mol
SynonymsO7-Benzyl O1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate
SupplierQuantityPrice (USD)PuritySource
ChemBK1 g$4,968N/A
BIOFOUNT1 g$5,34495%

Applications in Medicinal Chemistry

Advantages of Spirocyclic Frameworks

  • Conformational Restriction: Enhances binding affinity by reducing entropy loss upon target engagement .

  • Metabolic Stability: The tert-butyl group mitigates oxidative degradation in liver microsomes, a critical factor for in vivo efficacy .

Comparative Analysis of Related Compounds

Structural Analogues

A related spirocyclic compound, 2-oxo-7-azaspiro[3.5]nonane-7-carboxylic acid benzyl ester (CAS 147610-98-8), shares the benzyl ester group but incorporates a ketone moiety at position 2. This modification alters reactivity, as evidenced by its use in peptide synthesis .

Table 3: Comparison with Analogues

Compound (CAS)Key FeatureApplication
1936016-59-9tert-Butyl ester at N1Covalent inhibitor precursor
147610-98-8Ketone at C2Peptide synthesis

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